

# Favipiravir as a broad-spectrum antiviral agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Favipiravir |           |
| Cat. No.:            | B1662787    | Get Quote |

# **Favipiravir: A Broad-Spectrum Antiviral Agent**

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Favipiravir (also known as T-705) is a synthetic pyrazinecarboxamide derivative with potent and broad-spectrum antiviral activity against a wide array of RNA viruses.[1][2] Discovered by Toyama Chemical Co., Ltd. in Japan, it was initially approved for the treatment of influenza virus infections.[3][4] Its novel mechanism of action, which targets the viral RNA-dependent RNA polymerase (RdRp), sets it apart from many existing antiviral drugs.[1][2] This unique characteristic underpins its efficacy against numerous viruses, including those of significant public health concern such as influenza viruses, filoviruses, arenaviruses, bunyaviruses, and coronaviruses.[2][5][6] This guide provides a comprehensive technical overview of Favipiravir, detailing its mechanism of action, antiviral spectrum, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis

**Favipiravir**, with the IUPAC name 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a modified pyrazine analog.[1][3] Its chemical formula is C5H4FN3O2 and it has a molar mass of 157.104 g·mol-1.[3]

Several synthetic pathways for **Favipiravir** have been developed. One common method begins with 3-aminopyrazine-2-carboxylic acid.[7] A multi-step process involving halogenation, fluorination, hydrolysis, and amidation can be employed to produce the final compound. An

# Foundational & Exploratory





alternative route starts with 3,6-dichloropyrazine-2-carbonitrile, which undergoes fluorination, hydrolysis, and subsequent hydroxylation to yield **Favipiravir**.[7]

#### Mechanism of Action

**Favipiravir** is a prodrug, meaning it requires intracellular conversion to its active form to exert its antiviral effect.[8][9] The primary mechanism involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of the viral genome in RNA viruses.[1][2]

#### Intracellular Activation:

- Phosphoribosylation: Once inside the host cell, Favipiravir is recognized by cellular enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which convert it into its ribose 5'-monophosphate form (Favipiravir-RMP).[10]
- Phosphorylation: Cellular kinases then further phosphorylate **Favipiravir**-RMP to its active triphosphate form, **Favipiravir** ribofuranosyl-5'-triphosphate (**Favipiravir**-RTP).[8][10]

## Inhibition of Viral RdRp:

The active **Favipiravir**-RTP acts as a purine nucleoside analog, mimicking both guanosine and adenosine.[3][4] It is recognized as a substrate by the viral RdRp and is incorporated into the nascent viral RNA strand.[2][8] The antiviral effect is believed to be exerted through two main mechanisms:

- RNA Chain Termination: The incorporation of **Favipiravir**-RTP into the growing RNA chain can prevent further elongation, thereby halting viral replication.[1]
- Lethal Mutagenesis: **Favipiravir**-RTP can be incorporated in place of guanine or adenine, leading to an accumulation of mutations in the viral genome.[4][9] This high mutational load results in the production of non-viable viral progeny.

The selectivity of **Favipiravir** is a key feature; it does not significantly inhibit host cell DNA or RNA polymerases, which contributes to its favorable safety profile.[11]





### Click to download full resolution via product page

**Caption:** Intracellular activation and mechanism of action of **Favipiravir**.

**Broad-Spectrum Antiviral Activity** 

**Favipiravir** has demonstrated in vitro and in vivo activity against a wide range of RNA viruses. The conserved nature of the catalytic domain of RdRp across different RNA viruses is believed to be the basis for its broad-spectrum efficacy.[2][5]

Table 1: In Vitro Efficacy of Favipiravir Against Various RNA Viruses



| Virus Family                                               | Virus                                      | Cell Line   | EC <sub>50</sub> (µM) | Reference(s) |
|------------------------------------------------------------|--------------------------------------------|-------------|-----------------------|--------------|
| Orthomyxovirida<br>e                                       | Influenza A<br>(H1N1, H3N2,<br>H5N1, H7N9) | MDCK        | 0.19 - 22.48          | [12][13]     |
| Influenza B                                                | MDCK                                       | 0.09 - 0.46 | [6]                   |              |
| Influenza C                                                | MDCK                                       | 0.25 - 0.55 | [6]                   |              |
| Coronaviridae                                              | SARS-CoV-2                                 | Vero E6     | 61.88                 | [14]         |
| Human<br>Coronavirus<br>229E                               | Huh-7                                      | >100        | [15]                  |              |
| Filoviridae                                                | Ebola Virus                                | Vero E6     | 10                    | [16]         |
| Arenaviridae                                               | Lassa Virus                                | Vero        | 1.3 - 6.8             | [1]          |
| Junin Virus                                                | Vero                                       | 0.2 - 1.5   | [11]                  |              |
| Bunyaviridae                                               | Rift Valley Fever<br>Virus                 | Vero        | 0.5                   | [11]         |
| Severe Fever with Thrombocytopeni a Syndrome Virus (SFTSV) | Vero E6                                    | 1-10        | [17]                  |              |
| Flaviviridae                                               | Yellow Fever<br>Virus                      | Vero        | 1.9                   | [11]         |
| West Nile Virus                                            | Vero                                       | 11.2        | [11]                  |              |
| Picornaviridae                                             | Norovirus                                  | HG23        | 16 - 32               | [11]         |
| Togaviridae                                                | Chikungunya<br>Virus                       | Vero        | 3.5                   | [10]         |
| Rhabdoviridae                                              | Rabies Virus                               | NA          | -                     | [17]         |

Note:  $EC_{50}$  values can vary depending on the cell line, viral strain, and assay conditions.







### Pharmacokinetics and Pharmacodynamics

**Favipiravir** is orally bioavailable, with an absorption rate of nearly 98%.[18] The pharmacokinetics can be complex, as **Favipiravir** is both a substrate and an inhibitor of aldehyde oxidase (AO), a key enzyme in its metabolism.[19] The primary metabolite, T-705M1, is inactive and excreted mainly through the urine.[18][19] The apparent volume of distribution is approximately 15-20 liters, and it is about 54% bound to plasma proteins.[18]

Pharmacokinetic studies have shown wide interindividual variability in drug concentrations.[14] [19] Achieving and maintaining therapeutic concentrations is crucial for efficacy. For influenza, a target minimum plasma concentration (Cmin) of  $\geq$ 20 µg/mL has been associated with greater antiviral effects.[19] However, for viruses with higher EC<sub>50</sub> values, such as SARS-CoV-2, achieving optimal exposure can be more challenging.[14]

#### Mechanisms of Resistance

While the emergence of resistance to **Favipiravir** has been considered to be a low risk, laboratory studies have shown that it is possible. In influenza A virus, a key mutation, K229R, in the PB1 subunit of the RdRp has been shown to confer resistance.[20][21][22] This mutation, located in a highly conserved region of the polymerase, can reduce the susceptibility of the virus to **Favipiravir**.[20][23] However, this resistance mutation often comes at a cost to viral fitness, which can be restored by a compensatory mutation, such as P653L, in the PA subunit of the polymerase.[20][22]





Click to download full resolution via product page

Caption: Logical flow of the development of resistance to Favipiravir.

Key Experimental Methodologies

The evaluation of **Favipiravir**'s antiviral activity relies on established in vitro and in vivo experimental protocols.

In Vitro Assays:

# Foundational & Exploratory





- Plaque Reduction Assay: This is a standard method to determine the 50% effective concentration (EC<sub>50</sub>) of an antiviral drug.
  - Confluent monolayers of susceptible cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) are infected with a known amount of virus.
  - The cells are then overlaid with a semi-solid medium containing serial dilutions of Favipiravir.
  - After incubation to allow for plaque formation (zones of cell death), the cells are fixed and stained.
  - The number of plaques is counted at each drug concentration, and the EC<sub>50</sub> is calculated as the concentration that reduces the plaque number by 50% compared to the untreated control.[12][13]
- Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the drug.
  - Cells are infected with the virus and then incubated with different concentrations of Favipiravir.
  - At a specific time point post-infection, the supernatant containing progeny virus is collected.
  - The viral titer in the supernatant is then determined using a plaque assay or TCID<sub>50</sub> (50% tissue culture infectious dose) assay.
  - The EC<sub>50</sub> is the concentration that reduces the viral yield by 50%.[12]
- Focus Inhibition Assay: This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques. It involves immunostaining for a viral antigen (e.g., nucleoprotein) to detect foci of infected cells.[24]





Click to download full resolution via product page

Caption: General workflow for an in vitro plaque reduction assay.



In Vivo Animal Models:

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of **Favipiravir**.

- Mouse and Hamster Models: These are commonly used for influenza and SARS-CoV-2 studies. Animals are infected with the virus and then treated with Favipiravir. Efficacy is assessed by monitoring survival rates, weight loss, clinical signs of disease, and viral titers in tissues like the lungs.[17][25]
- Non-Human Primate (NHP) Models: NHPs are used for viruses that cause severe disease in humans, such as Ebola and Lassa fever. These models provide valuable data on efficacy and help in determining appropriate dosing regimens for human clinical trials.[16][26]

Clinical Studies

**Favipiravir** has been evaluated in numerous clinical trials for various viral infections, most notably influenza and COVID-19.

Table 2: Summary of Selected Clinical Trial Findings for Favipiravir



| Indication | Study Design         | Key Findings            | Reference(s) |
|------------|----------------------|-------------------------|--------------|
|            |                      | Favipiravir treatment   |              |
|            | Phase 3,             | led to a faster         |              |
| Influenza  | Randomized,          | resolution of influenza | [19]         |
|            | Placebo-controlled   | symptoms compared       |              |
|            |                      | to placebo.             |              |
|            |                      | In patients with        |              |
|            |                      | moderate COVID-19,      |              |
|            |                      | Favipiravir was         |              |
|            | Randomized,          | associated with a       |              |
| COVID-19   | Controlled (vs.      | higher clinical         | [27]         |
| CO AID-TA  | Umifenovir)          | recovery rate at day 7  | [-1]         |
|            | Offinicitiovii)      | and earlier relief of   |              |
|            |                      | fever and cough         |              |
|            |                      | compared to             |              |
|            |                      | Umifenovir.             |              |
|            |                      | A shorter viral         |              |
|            |                      | clearance time was      |              |
|            |                      | observed in the         |              |
|            |                      | Favipiravir arm         |              |
|            | Randomized,          | (median 4 days)         |              |
| COVID-19   | Controlled (vs.      | compared to the         | [27]         |
|            | Lopinavir/Ritonavir) | control arm (median     |              |
|            |                      | 11 days). Greater       |              |
|            |                      | improvement in chest    |              |
|            |                      | imaging was also        |              |
|            |                      | noted with Favipiravir. |              |
| COVID-19   | Meta-analysis of 9   | Favipiravir showed a    | [28]         |
|            | clinical trials      | significant clinical    |              |
|            |                      | improvement versus      |              |
|            |                      | control groups within   |              |
|            |                      | seven days of           |              |
|            |                      | hospitalization. No     |              |
|            |                      | significant effect on   |              |
|            |                      | mortality was           |              |



|          |                                                      | observed in patients with mild to moderate disease.                                                                     |      |
|----------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|------|
| COVID-19 | Randomized, Double-<br>blind, Placebo-<br>controlled | In adults with mild COVID-19, Favipiravir did not significantly reduce the time to viral clearance compared to placebo. | [29] |

Note: The efficacy of **Favipiravir** in COVID-19 has been a subject of debate, with some trials showing benefit and others showing no significant effect, particularly in mild cases.

#### Conclusion

**Favipiravir** is a potent, orally available antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its unique mechanism of action, involving the inhibition of the viral RdRp through chain termination and lethal mutagenesis, makes it a valuable tool in the fight against viral diseases. While its clinical efficacy has been established for influenza and investigated for other emerging viruses like SARS-CoV-2, further research is needed to optimize dosing regimens and fully understand its therapeutic potential across different viral infections. The comprehensive data presented in this guide underscore the importance of **Favipiravir** as a cornerstone of antiviral research and development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Favipiravir | C5H4FN3O2 | CID 492405 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]

# Foundational & Exploratory





- 3. Favipiravir Wikipedia [en.wikipedia.org]
- 4. oatext.com [oatext.com]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 9. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD Jaipur [sterispharma.com]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad Spectrum Antiviral Activity of Favipiravir (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antiviral activity of favipiravir and its 6- and 3-O-substituted derivatives against coronavirus: Acetylation leads to improvement of antiviral activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 21. pnas.org [pnas.org]
- 22. The mechanism of resistance to favipiravir in influenza PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]



- 24. journals.asm.org [journals.asm.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. The efficacy and safety of Favipiravir in treatment of COVID-19: a systematic review and meta-analysis of clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Favipiravir as a broad-spectrum antiviral agent].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1662787#favipiravir-as-a-broad-spectrum-antiviral-agent]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com